molecular formula C15H20ClN5O4 B15140699 (2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B15140699
M. Wt: 369.80 g/mol
InChI Key: XSMYYYQVWPZWIZ-XNZUMOJTSA-N
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Description

The compound (2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base, a cyclopentylamino group, and a hydroxymethyl oxolane ring, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes under controlled conditions.

    Introduction of the cyclopentylamino group: This step involves the substitution reaction where the purine base reacts with cyclopentylamine in the presence of a suitable catalyst.

    Formation of the oxolane ring: This step involves the cyclization of an intermediate compound to form the oxolane ring, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the oxolane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiourea, or primary amines.

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Various substituted purine derivatives

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids and proteins. The purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. The cyclopentylamino group and oxolane ring contribute to its binding affinity and specificity, allowing it to target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol stands out due to its unique combination of a purine base, cyclopentylamino group, and oxolane ring. This combination provides it with distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20ClN5O4

Molecular Weight

369.80 g/mol

IUPAC Name

(2R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10+,11?,14-/m1/s1

InChI Key

XSMYYYQVWPZWIZ-XNZUMOJTSA-N

Isomeric SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4C([C@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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